An In-depth Technical Guide to the Chemical Properties of Methyl 4-fluoro-2-nitrobenzoate
An In-depth Technical Guide to the Chemical Properties of Methyl 4-fluoro-2-nitrobenzoate
This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 4-fluoro-2-nitrobenzoate, catering to researchers, scientists, and professionals in the field of drug development. This document details its structural characteristics, physicochemical properties, synthesis, and spectral analysis, supported by experimental protocols and data visualizations.
Core Chemical Properties
Methyl 4-fluoro-2-nitrobenzoate is an aromatic ester containing a fluorine atom and a nitro group on the benzene ring. Its chemical structure lends it to a variety of chemical transformations, making it a valuable intermediate in organic synthesis.
Structure:
Table 1: Physicochemical Properties of Methyl 4-fluoro-2-nitrobenzoate and Related Isomers
| Property | Methyl 4-fluoro-2-nitrobenzoate | Methyl 4-fluoro-3-nitrobenzoate | Methyl 2-fluoro-4-nitrobenzoate |
| CAS Number | 151504-81-3[1][2] | 329-59-9[3][4] | 392-09-6 |
| Molecular Formula | C₈H₆FNO₄[1][2] | C₈H₆FNO₄[3][4] | C₈H₆FNO₄ |
| Molecular Weight | 199.14 g/mol [1][2] | 199.14 g/mol [3][4] | 199.14 g/mol |
| Melting Point | Data not available | 56-59 °C[3][5] | Data not available |
| Boiling Point | Data not available | 299 °C[3] | Data not available |
| Solubility | Soluble in ethanol, ether, and methanol; Insoluble in water.[3][5][6] | Soluble in ethanol, ether, and methanol; Insoluble in water.[3][5][6] | Data not available |
| Appearance | Predicted: Solid | White to yellow crystalline powder. | Yellow to brown solid or liquid.[7] |
Synthesis and Purification
Methyl 4-fluoro-2-nitrobenzoate can be synthesized via the Fischer esterification of 4-fluoro-2-nitrobenzoic acid with methanol, catalyzed by a strong acid like sulfuric acid.
Experimental Protocol: Synthesis via Fischer Esterification
This protocol is adapted from general Fischer esterification procedures.[8][9][10][11]
Materials:
-
4-fluoro-2-nitrobenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane or Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 4-fluoro-2-nitrobenzoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude Methyl 4-fluoro-2-nitrobenzoate can be purified by recrystallization or column chromatography.
Recrystallization:
-
A common solvent system for recrystallizing nitrobenzoate esters is a mixture of ethanol and water.[12] The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until turbidity persists. The solution is then allowed to cool slowly to form crystals.
Column Chromatography:
-
For column chromatography, a silica gel stationary phase is typically used. The mobile phase can be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased to elute the desired compound.[13]
Spectral Analysis
Table 2: Predicted and Analogous Spectral Data
| Technique | Predicted/Analogous Data for Methyl 4-fluoro-2-nitrobenzoate |
| ¹H NMR | Predicted chemical shifts (ppm, CDCl₃): Aromatic protons (~7.5-8.5 ppm), Methyl protons (~3.9 ppm). The fluorine atom will cause splitting of adjacent proton signals. |
| ¹³C NMR | Predicted chemical shifts (ppm, CDCl₃): Carbonyl carbon (~164 ppm), Aromatic carbons (~120-150 ppm), Methyl carbon (~53 ppm). |
| IR Spectroscopy | Characteristic absorption bands (cm⁻¹): ~1730 (C=O stretch of ester), ~1530 and ~1350 (asymmetric and symmetric NO₂ stretch), ~1250 (C-O stretch), C-F stretch.[2] |
| Mass Spectrometry | Expected fragmentation pattern (EI-MS): Molecular ion peak (M⁺) at m/z 199. Key fragments would likely arise from the loss of the methoxy group (-OCH₃, m/z 168) and the nitro group (-NO₂, m/z 153). |
Chemical Reactivity and Potential Applications
The presence of the nitro and ester functional groups, along with the fluorine atom, makes Methyl 4-fluoro-2-nitrobenzoate a versatile building block in organic synthesis.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, providing a key intermediate for the synthesis of various pharmaceuticals and other biologically active molecules.[14] This transformation opens up possibilities for forming amides, sulfonamides, and other nitrogen-containing heterocycles.
-
Hydrolysis of the Ester: The methyl ester can be hydrolyzed back to the carboxylic acid, which can then be converted to other derivatives such as amides or acid chlorides.
-
Nucleophilic Aromatic Substitution: The fluorine atom, activated by the electron-withdrawing nitro group, can be susceptible to nucleophilic aromatic substitution, allowing for the introduction of other functional groups.
Due to these reactive sites, Methyl 4-fluoro-2-nitrobenzoate and its derivatives are of interest in drug discovery and development.[14]
Visualizations
Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of Methyl 4-fluoro-2-nitrobenzoate.
Caption: A flowchart of the synthesis and purification process.
Key Chemical Transformations
This diagram shows the primary reactive sites of Methyl 4-fluoro-2-nitrobenzoate and its key downstream chemical transformations.
Caption: Reactivity map of Methyl 4-fluoro-2-nitrobenzoate.
References
- 1. chemscene.com [chemscene.com]
- 2. homework.study.com [homework.study.com]
- 3. Methyl 4-fluoro-3-nitrobenzoate | 329-59-9 [amp.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Methyl 4-fluoro-3-nitrobenzoate, 98% | Fisher Scientific [fishersci.ca]
- 7. Methyl 2-fluoro-3-nitrobenzoate | C8H6FNO4 | CID 13470961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 10. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. rsc.org [rsc.org]
- 13. biotage.com [biotage.com]
- 14. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
